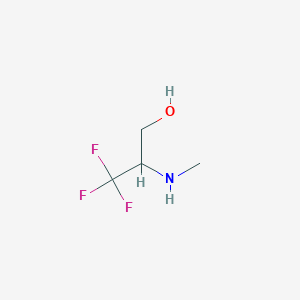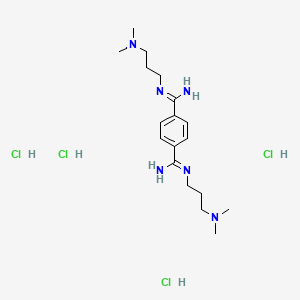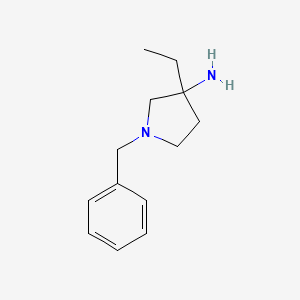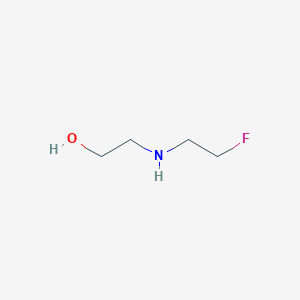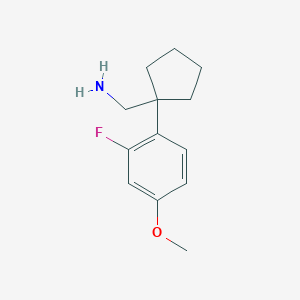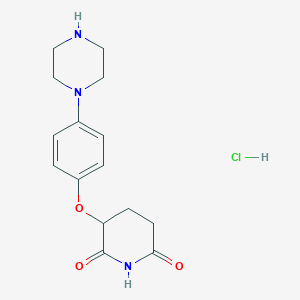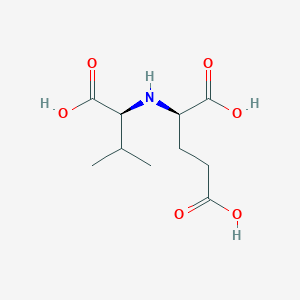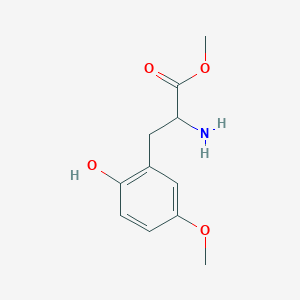
Methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H15NO4 This compound is characterized by the presence of an amino group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate typically involves the esterification of 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can be explored to minimize the use of corrosive liquid acids and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-3-(2-oxo-5-methoxyphenyl)propanoate.
Reduction: Formation of 2-amino-3-(2-hydroxy-5-methoxyphenyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of bioactive metabolites. Additionally, its antioxidant properties may be attributed to the presence of the hydroxy and methoxy groups, which can scavenge free radicals and reduce oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Phenylalanine: The parent compound from which methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate is derived.
Tyrosine: Another amino acid with a hydroxy group on the phenyl ring.
Methoxyphenylalanine: A derivative with a methoxy group on the phenyl ring.
Uniqueness
This compound is unique due to the combination of functional groups present on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H15NO4 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-4-10(13)7(5-8)6-9(12)11(14)16-2/h3-5,9,13H,6,12H2,1-2H3 |
Clave InChI |
IUZMOAMXFOYOJH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)O)CC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


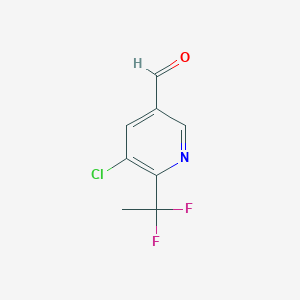
![Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate](/img/structure/B15225515.png)
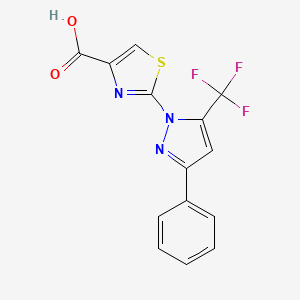
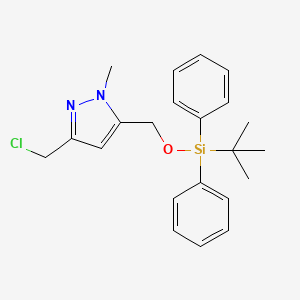
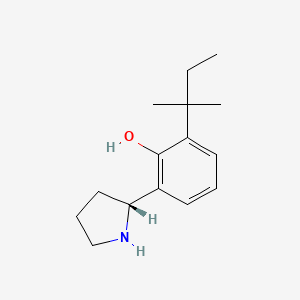
![tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B15225540.png)
